N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
Overview
Description
N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DCETU and is widely used in the field of biochemistry and pharmacology.
Mechanism of Action
DCETU exerts its herbicidal and fungicidal effects by inhibiting the activity of photosynthetic electron transport chain in plants. It binds to the QB site of the D1 protein in photosystem II, which results in the inhibition of electron transfer from QA to QB. This inhibition leads to the production of reactive oxygen species, which ultimately results in the death of the plant or fungus.
Biochemical and physiological effects:
DCETU has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of glutathione S-transferase, which is an enzyme that plays a critical role in detoxification of xenobiotics. Additionally, DCETU has been shown to induce oxidative stress in cells, which can lead to apoptosis.
Advantages and Limitations for Lab Experiments
DCETU has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a wide range of experiments. Additionally, it has been extensively studied, which makes it a well-characterized compound. However, DCETU also has some limitations. It is highly toxic and must be handled with care. Additionally, its effects on different cell types and organisms can vary, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on DCETU. One area of research could focus on the development of DCETU analogs with improved properties and reduced toxicity. Additionally, the use of DCETU in combination with other compounds could be explored to enhance its efficacy. Finally, the potential use of DCETU in the treatment of viral and bacterial infections and cancer could be further investigated.
Conclusion:
N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea is a unique and versatile compound that has gained significant attention in scientific research. Its ability to inhibit the activity of photosynthetic electron transport chain in plants, as well as its antiviral, antibacterial, and anticancer properties, make it a promising compound for future research. However, its toxicity and variability in effects on different cell types and organisms must be taken into consideration when interpreting results.
Scientific Research Applications
DCETU has been widely used in scientific research due to its unique properties and potential applications. It is commonly used as a herbicide and fungicide due to its ability to inhibit the activity of photosynthetic electron transport chain in plants. Additionally, DCETU has been shown to exhibit antiviral, antibacterial, and anticancer properties.
properties
IUPAC Name |
(3Z)-1-(3,4-dichlorophenyl)-3-(5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2S/c1-2-9-10(18)16-12(20-9)17-11(19)15-6-3-4-7(13)8(14)5-6/h3-5,9H,2H2,1H3,(H2,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFNNHVMMLCMEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=NC(=O)NC2=CC(=C(C=C2)Cl)Cl)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N/C(=N/C(=O)NC2=CC(=C(C=C2)Cl)Cl)/S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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